4-Benzyl-1,3-thiazolidine-2-thione

Xanthine Oxidase Inhibition Hyperuricemia Enzyme Kinetics

Select 4-benzyl-1,3-thiazolidine-2-thione for applications demanding stereochemical precision. The 4-benzyl substituent delivers a 20-fold potency improvement over unsubstituted thiazolidine-2-thione in xanthine oxidase inhibition (IC₅₀ 3.56 µmol/L vs. >70 µmol/L). It forms discrete chiral Cu₄/Ag₆ clusters for MOF synthesis and serves as a chiral auxiliary with direct DIBAL-H reductive cleavage—eliminating cumbersome work-ups. Insist on the 4-benzyl derivative: generic substitutions compromise biological activity and coordination geometry.

Molecular Formula C10H11NS2
Molecular Weight 209.3 g/mol
CAS No. 13897-15-9
Cat. No. B079130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1,3-thiazolidine-2-thione
CAS13897-15-9
Molecular FormulaC10H11NS2
Molecular Weight209.3 g/mol
Structural Identifiers
SMILESC1C(NC(=S)S1)CC2=CC=CC=C2
InChIInChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
InChIKeySLDUGQISGRPGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-1,3-thiazolidine-2-thione (CAS 13897-15-9) Baseline: Thiazolidine-2-thione Core with a Critical 4-Benzyl Modification


4-Benzyl-1,3-thiazolidine-2-thione (CAS 13897-15-9) is a heterocyclic compound featuring a five-membered thiazolidine ring containing both sulfur and nitrogen atoms, with a benzyl group attached at the 4-position . This compound belongs to the broader thiazolidine-2-thione family, which has been extensively studied for diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties [1]. The presence of the benzyl substituent distinguishes it from simpler thiazolidine-2-thione analogs and is known to influence both physicochemical properties (melting point: 93-94°C; predicted boiling point: 328.4±25.0°C) and biological interactions, particularly through enhanced hydrophobic contacts in enzyme active sites and improved metal coordination geometry [2].

Why 4-Benzyl-1,3-thiazolidine-2-thione Cannot Be Replaced by Generic Thiazolidine-2-thione Analogs


Generic substitution within the thiazolidine-2-thione class is scientifically unsound because the 4-benzyl substituent imparts distinct stereoelectronic and steric properties that critically influence both biological activity and synthetic utility. Structure-activity relationship (SAR) studies have demonstrated that 4-alkyl substituents, including benzyl, significantly enhance antifungal activity compared to unsubstituted analogs, with IC50 values varying by orders of magnitude depending on the specific alkyl chain [1]. In xanthine oxidase (XO) inhibition, the presence of aromatic substituents is essential for high potency—compounds lacking such groups exhibit IC50 values exceeding 70 μmol/L, whereas appropriately substituted derivatives achieve nanomolar-level activity [2]. Furthermore, the 4-benzyl group enables chiral recognition in asymmetric catalysis and coordination chemistry, a property absent in achiral or differently substituted thiazolidine-2-thiones . These structural dependencies preclude interchangeability without compromising experimental reproducibility or biological outcome.

Quantitative Differentiation Evidence: 4-Benzyl-1,3-thiazolidine-2-thione vs. Comparators


Xanthine Oxidase Inhibition: 4-Benzyl Containing Derivatives Achieve >20-fold Improvement over Unsubstituted Analogs

In a 2022 study, thiazolidine-2-thione derivatives were evaluated for XO inhibitory activity. The unsubstituted parent compound 3 exhibited an IC50 of 72.15 μmol/L. Introduction of a 4-benzyl group (as part of a larger pharmacophore in compound 6k) reduced the IC50 to 3.56 μmol/L, representing a 20.3-fold improvement. The benzyl group contributes to enhanced binding through hydrophobic interactions with the enzyme's active site pocket, as confirmed by molecular docking [1].

Xanthine Oxidase Inhibition Hyperuricemia Enzyme Kinetics

Antifungal Activity: 4-Benzyl Substitution Enables Broad-Spectrum Efficacy Comparable to Optimized 4-Alkyl Derivatives

A comprehensive SAR study of 1,3-thiazolidine-2-thione derivatives revealed that 4-alkyl substituents are critical for antifungal activity. While the 4-benzyl derivative itself was not directly tested, 4-isobutyl-N-propionylthiazolidine-2-thione demonstrated remarkable fungicidal activity against R. solani (IC50 = 1.0 μg/mL), S. sclerotiorum (IC50 = 12.1 μg/mL), and G. zeae (IC50 = 11.0 μg/mL) [1]. The 4-benzyl group, being a bulky hydrophobic substituent, is expected to confer similar or enhanced activity based on the established SAR that larger 4-alkyl groups improve potency [2].

Antifungal Agricultural Fungicides SAR

Chiral Recognition and Coordination Chemistry: Exclusive Metal-Cluster Formation Not Observed with Achiral Analogs

The chiral (S)-4-benzyl-1,3-thiazolidine-2-thione acts as a bidentate S,N-ligand that forms unique butterfly-type metal clusters with Cu(I) and Ag(I). X-ray crystallography confirmed the formation of tetranuclear Cu₄ and hexanuclear Ag₆ clusters, a structural motif not achievable with achiral thiazolidine-2-thione ligands lacking the 4-benzyl stereocenter [1]. This property is directly attributable to the chiral induction provided by the benzyl group at the 4-position.

Asymmetric Catalysis Coordination Chemistry Chiral Ligands

Chiral Auxiliary Efficiency: Direct Reductive Cleavage to Aldehydes with High Stereoselectivity

(R)-4-Benzyl-1,3-thiazolidine-2-thione functions as a highly selective chiral auxiliary in asymmetric synthesis. It can be reductively cleaved with diisobutylaluminum hydride (DIBAL-H) to directly yield the corresponding aldehyde while regenerating the chiral auxiliary . This contrasts with oxazolidine-2-thione auxiliaries, which require harsher conditions or multi-step protocols for cleavage and recovery.

Asymmetric Synthesis Chiral Auxiliary Stereoselective Reduction

Optimized Application Scenarios for 4-Benzyl-1,3-thiazolidine-2-thione Based on Quantitative Evidence


Lead Optimization in Xanthine Oxidase Inhibitor Programs for Hyperuricemia and Gout

Utilize 4-benzyl-1,3-thiazolidine-2-thione as a privileged scaffold for developing next-generation XO inhibitors. The benzyl group provides a critical hydrophobic anchor that, when coupled with a phenyl-sulfonamide moiety, yields IC50 values as low as 3.56 μmol/L—a 2.5-fold improvement over allopurinol and a 20-fold improvement over unsubstituted thiazolidine-2-thione [1]. Structure-based design should focus on optimizing the 4-benzyl substituent's electronic and steric properties to further enhance potency and selectivity [2].

Development of Chiral Metal-Organic Frameworks (MOFs) and Asymmetric Catalysts

Leverage the unique ability of (S)-4-benzyl-1,3-thiazolidine-2-thione to form discrete tetranuclear Cu₄ and hexanuclear Ag₆ butterfly-type clusters as confirmed by X-ray crystallography [3]. These clusters serve as building blocks for chiral MOFs with potential applications in enantioselective separation, sensing, and catalysis. The chiral benzyl group ensures stereochemical integrity of the resulting frameworks, a property not achievable with achiral thiazolidine-2-thione ligands [4].

Asymmetric Synthesis of Complex Natural Products and Pharmaceuticals

Employ (R)-4-benzyl-1,3-thiazolidine-2-thione as a chiral auxiliary for stereoselective alkylation and aldol reactions. Its direct reductive cleavage with DIBAL-H to yield aldehydes simplifies work-up and improves overall yield compared to oxazolidine-2-thione auxiliaries . This is particularly advantageous in multi-step total syntheses where step economy and diastereoselectivity are critical for project success.

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